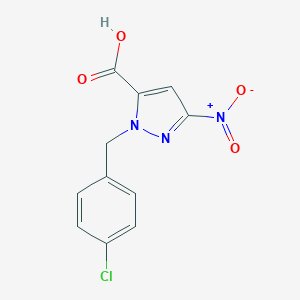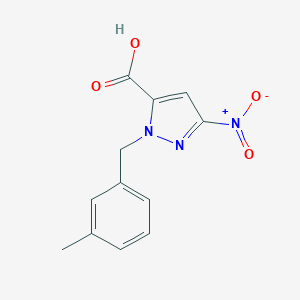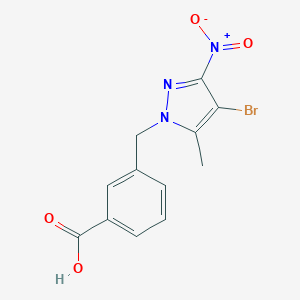![molecular formula C19H22N2O3S B448117 3-cyclohexene-1-carboxylic acid, 6-[[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]carbonyl]-](/img/structure/B448117.png)
3-cyclohexene-1-carboxylic acid, 6-[[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexene-1-carboxylic acid, 6-[[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]carbonyl]- is a complex organic compound featuring a unique structure that includes a cyano group, a thiophene ring, and a cyclohexene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexene-1-carboxylic acid, 6-[[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]carbonyl]- typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with heating, and sometimes involves the use of catalysts or specific reagents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexene-1-carboxylic acid, 6-[[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-cyclohexene-1-carboxylic acid, 6-[[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]carbonyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclohexene-1-carboxylic acid, 6-[[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]carbonyl]- involves its interaction with specific molecular targets. The cyano group and thiophene ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate
- 7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, ethyl ester
Uniqueness
3-cyclohexene-1-carboxylic acid, 6-[[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]carbonyl]- is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5g/mol |
IUPAC Name |
6-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C19H22N2O3S/c20-11-15-12-7-3-1-2-4-10-16(12)25-18(15)21-17(22)13-8-5-6-9-14(13)19(23)24/h5-6,13-14H,1-4,7-10H2,(H,21,22)(H,23,24) |
InChI Key |
BJRKVCNTDTWVOA-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3CC=CCC3C(=O)O)C#N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3CC=CCC3C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448043.png)
![3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448044.png)
![7-bromo-3-{3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,5-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B448045.png)
![3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448046.png)
![3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448047.png)
![8-ethyl-3-(hexylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B448051.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448052.png)

![4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448054.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448055.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448056.png)

